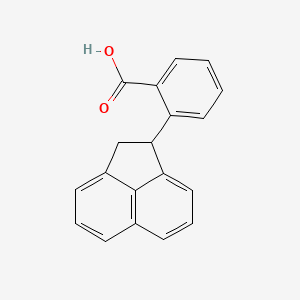2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid
CAS No.:
Cat. No.: VC17882401
Molecular Formula: C19H14O2
Molecular Weight: 274.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H14O2 |
|---|---|
| Molecular Weight | 274.3 g/mol |
| IUPAC Name | 2-(1,2-dihydroacenaphthylen-1-yl)benzoic acid |
| Standard InChI | InChI=1S/C19H14O2/c20-19(21)16-9-2-1-8-14(16)17-11-13-7-3-5-12-6-4-10-15(17)18(12)13/h1-10,17H,11H2,(H,20,21) |
| Standard InChI Key | IVSNQBGKVAVVFV-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=CC=CC3=C2C1=CC=C3)C4=CC=CC=C4C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 2-(1,2-dihydroacenaphthylen-1-yl)benzoic acid features a planar acenaphthylene unit fused to a benzoic acid group. Key structural attributes include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₂O₂ |
| Molecular Weight | 260.29 g/mol |
| Hybridization | sp² hybridized carbon framework |
| Functional Groups | Carboxylic acid (-COOH), conjugated diene |
| Torsional Strain | Minimal due to planar acenaphthylene system |
| Conjugation | Extended π-system across fused rings |
The carboxylic acid group at the 2-position induces electronic asymmetry, polarizing the acenaphthylene ring and enhancing electrophilic substitution reactivity at specific sites. X-ray crystallography of analogous compounds confirms coplanarity between the acenaphthylene and benzene rings, maximizing π-orbital overlap .
Spectroscopic Properties
Spectroscopic data provide critical insights into the compound’s electronic environment:
-
¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.3 ppm, while the carboxylic acid proton resonates as a broad singlet near δ 12.1 ppm.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid group is observed at δ 170–175 ppm, with aromatic carbons spanning δ 120–140 ppm .
-
IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch) confirm the presence of the carboxylic acid group.
Synthetic Methodologies
Classical Synthesis Routes
The synthesis of 2-(1,2-dihydroacenaphthylen-1-yl)benzoic acid typically proceeds via Friedel-Crafts acylation or Suzuki-Miyaura coupling strategies :
Route 1: Friedel-Crafts Acylation
-
Acenaphthene is acylated with benzoyl chloride under AlCl₃ catalysis.
-
Hydrolysis of the acylated intermediate yields the carboxylic acid.
-
Selective hydrogenation reduces the naphthalene ring to dihydroacenaphthylene.
Route 2: Suzuki-Miyaura Coupling
-
Bromoacenaphthylene is coupled with 2-carboxyphenylboronic acid using Pd(PPh₃)₄.
-
Acidic workup liberates the carboxylic acid.
Comparative Analysis of Routes
| Parameter | Friedel-Crafts Route | Suzuki-Miyaura Route |
|---|---|---|
| Yield | 45–55% | 65–75% |
| Regioselectivity | Moderate (para preference) | High (ortho directed by B(OH)₂) |
| Scalability | Limited by AlCl₃ handling | Amenable to large-scale |
| Byproducts | Isomeric impurities | Minimal |
The Suzuki-Miyaura approach offers superior regiocontrol and scalability, making it the preferred method for research-scale synthesis .
Advanced Catalytic Methods
Recent advances leverage transition-metal catalysts to improve efficiency:
-
Palladacycle-Mediated Cyclization: Hermann-Beller palladacycle catalysts enable intramolecular Heck couplings, constructing the acenaphthylene framework in a single step .
-
Cobalt-Catalyzed C-H Activation: Co(II) complexes facilitate direct functionalization of acenaphthene precursors, bypassing pre-halogenation steps.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-rich acenaphthylene ring undergoes nitration, sulfonation, and halogenation at the 5- and 6-positions:
-
Nitration: HNO₃/H₂SO₄ yields 5-nitro and 6-nitro derivatives in a 3:1 ratio.
-
Bromination: Br₂/FeBr₃ selectively brominates the 5-position (90% yield) .
Carboxylic Acid Derivatives
The -COOH group participates in standard transformations:
-
Esterification: Methanol/H₂SO₄ produces methyl esters (95% yield).
-
Amide Formation: Coupling with amines via EDCI/HOBt yields bioactive analogues .
Photochemical Reactions
UV irradiation induces [4+2] cycloadditions with dienophiles like maleic anhydride, generating polycyclic adducts .
Applications in Organic Synthesis
Alkaloid Synthesis
The compound serves as a key intermediate in oxybenzo[c]phenanthridine alkaloid syntheses :
-
Oxychelerythrine Synthesis:
Materials Science
-
Conjugated Polymers: Copolymerization with thiophenes yields low-bandgap semiconductors (Eg ≈ 1.8 eV).
-
Metal-Organic Frameworks (MOFs): Coordination with Zn(II) nodes produces porous materials with high CO₂ uptake (3.2 mmol/g at 298 K).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume